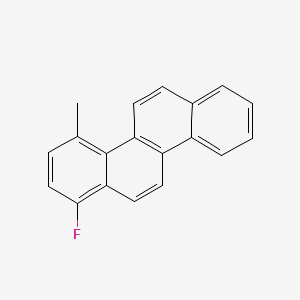

1-Fluoro-4-methylchrysene

Description

Structure

3D Structure

Properties

CAS No. |

61738-08-7 |

|---|---|

Molecular Formula |

C19H13F |

Molecular Weight |

260.3 g/mol |

IUPAC Name |

1-fluoro-4-methylchrysene |

InChI |

InChI=1S/C19H13F/c1-12-6-11-18(20)17-10-9-15-14-5-3-2-4-13(14)7-8-16(15)19(12)17/h2-11H,1H3 |

InChI Key |

XNAKJMFAMGFTJW-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C2C3=C(C=CC2=C(C=C1)F)C4=CC=CC=C4C=C3 |

Origin of Product |

United States |

Foundational & Exploratory

synthesis and characterization of 1-Fluoro-4-methylchrysene

An in-depth search for the reveals limited publicly available data. While the compound is listed in chemical databases, detailed experimental protocols and comprehensive characterization data are not readily found in the provided search results. A key reference, Hecht, Loy, Mazzarese, and Hoffmann in the Journal of Medicinal Chemistry (1978, vol. 21, #1, pp. 38-44), is cited as a source for a synthetic route, but the full text and its specific experimental details were not accessible in the search.

This guide, therefore, provides a general overview based on available information and established chemical principles for the synthesis and characterization of analogous polycyclic aromatic hydrocarbons (PAHs). The experimental protocols and detailed characterization data are presented as a template for researchers to follow and populate upon successful synthesis and analysis.

Physicochemical Properties

A summary of the available physical and chemical properties for 1-Fluoro-4-methylchrysene is presented below.[1]

| Property | Value |

| Molecular Formula | C₁₉H₁₃F |

| Molecular Weight | 260.30500 g/mol |

| Exact Mass | 260.10000 |

| Density | 1.226 g/cm³ |

| Boiling Point | 452.3°C at 760 mmHg |

| Flash Point | 199.4°C |

| LogP | 5.59370 |

| Index of Refraction | 1.728 |

| CAS Number | 61738-08-7 |

Proposed Synthesis Workflow

The synthesis of this compound would likely involve a multi-step process, culminating in the formation of the chrysene core. A plausible synthetic route, based on common methodologies for PAH synthesis, is the photocyclization of a stilbene-like precursor. The workflow for such a synthesis and subsequent characterization is depicted below.

Caption: Proposed workflow for the .

Experimental Protocols

The following are generalized experimental protocols for the . These should be adapted and optimized based on specific laboratory conditions and findings.

Synthesis: Photocyclization of 1-(2-fluoro-5-methylstyryl)naphthalene

-

Reaction Setup: In a quartz reaction vessel, dissolve 1-(2-fluoro-5-methylstyryl)naphthalene in a suitable solvent (e.g., cyclohexane or benzene) to a concentration of approximately 0.01 M.

-

Deoxygenation: Purge the solution with an inert gas (e.g., nitrogen or argon) for 30 minutes to remove dissolved oxygen, which can quench the photochemical reaction.

-

Photocyclization: Add a catalytic amount of iodine. Irradiate the solution with a high-pressure mercury lamp while maintaining vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Workup: Upon completion, cool the reaction mixture to room temperature. Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to remove excess iodine.

-

Extraction: Transfer the mixture to a separatory funnel and extract the organic layer. Wash the organic layer sequentially with water and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by column chromatography on silica gel, eluting with a non-polar solvent system (e.g., a hexane/ethyl acetate gradient).

-

Isolation: Collect the fractions containing the desired product, combine them, and remove the solvent under reduced pressure to yield pure this compound.

Characterization Protocols

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Dissolve a small sample (5-10 mg) of the purified product in a deuterated solvent (e.g., CDCl₃).

-

Acquire ¹H, ¹³C, and ¹⁹F NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Analyze the chemical shifts, coupling constants, and integration to confirm the structure.

-

-

Mass Spectrometry (MS):

-

Introduce a dilute solution of the sample into a mass spectrometer (e.g., via a GC-MS or direct infusion for HRMS).

-

Obtain the mass spectrum to determine the molecular weight and fragmentation pattern.

-

For High-Resolution Mass Spectrometry (HRMS), determine the exact mass to confirm the elemental composition.

-

-

UV-Visible (UV-Vis) Spectroscopy:

-

Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., cyclohexane or methanol).

-

Record the absorption spectrum over a range of wavelengths (typically 200-800 nm) to determine the electronic transitions.

-

-

Melting Point (MP) Analysis:

-

Place a small amount of the crystalline solid in a capillary tube.

-

Determine the melting point range using a calibrated melting point apparatus.

-

Characterization Data (Hypothetical)

The following tables are templates for the expected characterization data for this compound.

¹H NMR Data (in CDCl₃, 400 MHz)

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment |

| Expected Aromatic Protons | ||||

| Expected Methyl Protons |

¹³C NMR Data (in CDCl₃, 100 MHz)

| Chemical Shift (δ, ppm) | Assignment |

| Expected Aromatic Carbons | |

| Expected Methyl Carbon |

Mass Spectrometry Data

| Technique | Ionization Mode | m/z | Relative Intensity | Assignment |

| GC-MS | EI | Expected M⁺ | [M]⁺ | |

| HRMS | ESI | Expected [M+H]⁺ | [C₁₉H₁₄F]⁺ |

References

An In-depth Technical Guide to the Physicochemical Properties of 1-Fluoro-4-methylchrysene

Introduction

1-Fluoro-4-methylchrysene is a fluorinated derivative of the polycyclic aromatic hydrocarbon (PAH) 4-methylchrysene. The introduction of a fluorine atom can significantly alter the physicochemical and biological properties of the parent molecule, including its metabolic fate and toxicity.[1][2] This guide aims to provide researchers, scientists, and drug development professionals with a detailed understanding of the anticipated properties of this compound, drawing upon data from analogous compounds.

Physicochemical Properties

Due to the absence of experimental data for this compound, the following table summarizes the known physicochemical properties of the parent compound, 4-methylchrysene, and a related fluorinated chrysene, 3-fluorochrysene, to serve as a basis for estimation.

| Property | 4-Methylchrysene | 3-Fluorochrysene |

| Molecular Formula | C₁₉H₁₄[3] | C₁₈H₁₁F[4] |

| Molecular Weight | 242.31 g/mol [3] | 246.3 g/mol [4] |

| Melting Point | 151.5°C[5] | Not Available |

| Boiling Point | 465.14°C (estimated)[5] | Not Available |

| logP (Octanol-Water Partition Coefficient) | Not Available | 5.8 (Computed)[4] |

| Storage Temperature | 2-8°C[5] | Not Available |

| CAS Number | 3351-30-2[3] | 36288-22-9[4] |

Proposed Synthesis

A plausible synthetic route for this compound is based on the Mallory reaction, which involves the photochemical cyclization of a stilbenoid precursor.[6][7] A proposed workflow is outlined below.

Experimental Protocols

Synthesis of the Stilbenoid Precursor (Wittig Reaction):

-

Wittig Salt Formation: 1-(Bromomethyl)-4-fluoronaphthalene would be reacted with triphenylphosphine in a suitable solvent like toluene and heated to reflux to form the corresponding phosphonium salt.

-

Wittig Reaction: The phosphonium salt is then treated with a strong base, such as sodium hydride or n-butyllithium, in an anhydrous solvent like THF to generate the ylide. 4-Methylbenzaldehyde is subsequently added to the ylide solution, and the reaction mixture is stirred at room temperature until completion.[6]

-

Purification: The resulting stilbenoid precursor (a mixture of E/Z isomers) can be purified by column chromatography on silica gel.

Photochemical Cyclization (Mallory Reaction):

-

The purified stilbenoid precursor is dissolved in a suitable solvent (e.g., cyclohexane or benzene) in a photochemical reactor.

-

A stoichiometric amount of an oxidizing agent, such as iodine, is added.

-

The solution is irradiated with a high-pressure mercury lamp while being purged with an inert gas (e.g., nitrogen or argon) to exclude oxygen.[7]

-

The reaction progress is monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

-

Upon completion, the reaction mixture is worked up to remove the iodine and other byproducts, and the crude this compound is purified by recrystallization or column chromatography.

Characterization and Analysis:

-

Purification: The final product would be purified using techniques such as recrystallization from a suitable solvent (e.g., ethanol/water or toluene) followed by flash column chromatography on silica gel.

-

Structural Elucidation: The structure of this compound can be confirmed using standard spectroscopic methods:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR, ¹³C NMR, and ¹⁹F NMR to determine the chemical structure and the position of the fluorine and methyl substituents.

-

Mass Spectrometry (MS): To confirm the molecular weight and fragmentation pattern. Gas chromatography-mass spectrometry (GC-MS) is a common method for the analysis of PAHs.

-

-

Purity Assessment: The purity of the synthesized compound can be determined by HPLC with a UV or fluorescence detector, or by GC with a flame ionization detector (FID).

Putative Metabolic Activation Pathway

The metabolic activation of methylchrysenes is a critical step in their potential carcinogenicity.[8][9] It is primarily carried out by cytochrome P450 enzymes, leading to the formation of reactive diol epoxides that can bind to DNA.[10][11] The following diagram illustrates a hypothetical metabolic activation pathway for this compound, based on the known metabolism of 5-methylchrysene.[12]

This proposed pathway suggests that this compound is first oxidized by cytochrome P450 enzymes to form an epoxide, which is then hydrolyzed by epoxide hydrolase to a dihydrodiol. A second epoxidation by cytochrome P450 enzymes would then form a highly reactive diol epoxide, which is considered the ultimate carcinogenic metabolite capable of forming DNA adducts. The presence and position of the fluorine atom may influence the rate and regioselectivity of these metabolic steps.[1]

References

- 1. Effects of Methyl and Fluorine Substitution on the Metabolic Activation and Tumorigenicity of Polycyclic Aromatic Hydrocarbons | Health & Environmental Research Online (HERO) | US EPA [hero.epa.gov]

- 2. Regiospecifically Fluorinated Polycyclic Aromatic Hydrocarbons via Julia-Kocienski Olefination and Oxidative Photocyclization. Effect of Fluorine Atom Substitution on Molecular Shape - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 4-METHYLCHRYSENE (purity) | LGC Standards [lgcstandards.com]

- 4. 3-Fluorochrysene | C18H11F | CID 23237743 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 4-METHYLCHRYSENE CAS#: 3351-30-2 [amp.chemicalbook.com]

- 6. qspace.qu.edu.qa:8443 [qspace.qu.edu.qa:8443]

- 7. Regiospecific Photochemical Synthesis of Methylchrysenes - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Metabolism of 5-methylchrysene and 6-methylchrysene by human hepatic and pulmonary cytochrome P450 enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Bioactivation of polycyclic aromatic hydrocarbon carcinogens within the vascular wall: implications for human atherogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. aacrjournals.org [aacrjournals.org]

An In-Depth Technical Guide to 1-Fluoro-4-methylchrysene (CAS Number: 61738-08-7)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties of 1-Fluoro-4-methylchrysene, a fluorinated polycyclic aromatic hydrocarbon (PAH). Due to the limited availability of specific experimental data for this compound, this document also presents a representative synthesis protocol for a closely related analogue and discusses its presumed biological activity based on the known mechanisms of similar PAHs.

Chemical and Physical Properties

The known quantitative data for this compound are summarized in the table below, providing a concise reference for its fundamental characteristics.

| Property | Value | Source |

| CAS Number | 61738-08-7 | N/A |

| Molecular Formula | C₁₉H₁₃F | [1] |

| Molecular Weight | 260.311 g/mol | [1] |

| Density | 1.226 g/cm³ | [2] |

| Boiling Point | 452.3 °C at 760 mmHg | [2] |

| Predicted LogP | 6.42 | [1] |

Representative Synthesis Protocol: Photochemical Cyclization

Experimental Workflow: Representative Synthesis of a Methylchrysene

Caption: A generalized workflow for the synthesis of a methylchrysene derivative.

Detailed Methodology

Step 1: Synthesis of the Stilbenoid Precursor via Wittig Reaction [3]

-

To a solution of the appropriate naphthyl-containing Wittig salt (e.g., (naphthalen-1-ylmethyl)triphenylphosphonium bromide) in a suitable solvent such as dichloromethane (DCM), add the corresponding substituted benzaldehyde (in this case, a fluoro- and methyl-substituted benzaldehyde).

-

Add a base, such as a 50% aqueous solution of sodium hydroxide, to the vigorously stirred mixture.

-

Continue stirring at room temperature until the aldehyde is consumed, as monitored by thin-layer chromatography (TLC).

-

Upon completion, wash the reaction mixture with water and extract the aqueous phase with DCM.

-

Combine the organic phases, dry over a suitable drying agent (e.g., magnesium sulfate), and concentrate under reduced pressure to yield the crude stilbenoid precursor.

-

Purify the crude product by flash chromatography to obtain the pure E/Z mixture of the stilbenoid.

Step 2: Photochemical Cyclization [3]

-

Dissolve the purified stilbenoid precursor in a suitable solvent, such as cyclohexane, in a quartz reaction vessel.

-

Add a catalytic amount of iodine.

-

Irradiate the solution with a medium-pressure mercury lamp while bubbling air through the mixture.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Upon completion, remove the solvent under reduced pressure to yield the crude this compound.

Step 3: Purification [3]

-

Purify the crude product by flash chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.

-

Further purification can be achieved by recrystallization from an appropriate solvent.

Presumed Biological Activity: Aryl Hydrocarbon Receptor (AhR) Signaling Pathway

Specific biological activity data for this compound is not currently available. However, as a polycyclic aromatic hydrocarbon, it is presumed to interact with the aryl hydrocarbon receptor (AhR) signaling pathway. The AhR is a ligand-activated transcription factor that plays a crucial role in the metabolism of xenobiotics.

Upon entering the cell, PAHs like this compound are believed to bind to the cytosolic AhR, which is complexed with chaperone proteins such as heat shock protein 90 (Hsp90). This binding event triggers a conformational change, leading to the dissociation of the chaperone proteins and the translocation of the AhR-ligand complex into the nucleus. In the nucleus, the AhR forms a heterodimer with the AhR nuclear translocator (ARNT). This heterodimer then binds to specific DNA sequences known as xenobiotic responsive elements (XREs) in the promoter regions of target genes. This binding initiates the transcription of various genes, most notably those encoding for cytochrome P450 enzymes (e.g., CYP1A1, CYP1B1), which are involved in the metabolic activation and detoxification of PAHs.

Aryl Hydrocarbon Receptor (AhR) Signaling Pathway

Caption: The presumed signaling pathway of this compound via the AhR.

Disclaimer: The information provided in this technical guide is intended for research and informational purposes only. The synthesis protocol is a representative example for a related compound and should be adapted and optimized with appropriate safety precautions. The biological activity is presumed based on the behavior of similar compounds and has not been experimentally verified for this compound. Researchers should consult original research articles and safety data sheets before handling this or any other chemical compound.

References

Spectroscopic Data of 1-Fluoro-4-methylchrysene: A Technical Overview

Absence of Publicly Available Data

A comprehensive search of scientific literature and chemical databases has revealed a notable absence of publicly available experimental spectroscopic data (NMR, MS, IR) for the specific compound 1-Fluoro-4-methylchrysene. While data exists for the parent compound, 4-methylchrysene, and for other fluorinated organic molecules, specific spectral characterizations for the 1-fluoro derivative could not be located.

This lack of data prevents the creation of a detailed technical guide with quantitative data tables and specific experimental protocols as requested. The scientific community has not yet published the synthesis and spectroscopic analysis of this particular molecule in accessible formats.

Theoretical Considerations and Related Compounds

While direct data is unavailable, an understanding of the expected spectroscopic features can be extrapolated from the known data of related structures. For instance, the mass spectrum of 4-methylchrysene is documented, and infrared (IR) spectral data is also available for this parent compound.[1][2] The introduction of a fluorine atom at the 1-position would be expected to introduce characteristic C-F stretching frequencies in the IR spectrum, typically in the region of 1000-1400 cm⁻¹.

In mass spectrometry, the molecular weight would increase with the substitution of a hydrogen atom with a fluorine atom. The fragmentation patterns might also be influenced by the presence of the electronegative fluorine atom.

For Nuclear Magnetic Resonance (NMR) spectroscopy, the introduction of a fluorine atom would lead to significant changes. In ¹⁹F NMR, a signal corresponding to the fluorine nucleus would be observed, and its chemical shift would be indicative of its electronic environment. In ¹H and ¹³C NMR, the fluorine atom would introduce coupling (J-coupling) with nearby protons and carbons, leading to splitting of their respective signals. The magnitude of these coupling constants would provide valuable structural information.

General Experimental Protocols

Although specific protocols for this compound are not available, the synthesis of related methylchrysenes has been described.[3] A general approach to the synthesis of such polycyclic aromatic hydrocarbons often involves a Wittig reaction followed by photocyclization.[3]

A hypothetical workflow for the synthesis and characterization of this compound is presented below.

Caption: Hypothetical workflow for the synthesis and spectroscopic analysis of this compound.

This generalized workflow illustrates the common steps that would be involved in producing and characterizing the target compound. The synthesis would likely start from appropriately substituted precursors that undergo a coupling reaction, such as the Wittig reaction, to form a stilbene-like intermediate, which is then cyclized using photochemical methods to form the chrysene core.[3] Following synthesis, the product would be purified and subjected to a suite of spectroscopic techniques to confirm its structure and purity.

Due to the absence of specific data for this compound, this document serves to highlight the current gap in the scientific literature. Further research is required to synthesize and characterize this compound, which would then enable a comprehensive technical guide as originally intended.

References

The Biological Activity of Fluorinated Methylchrysenes: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Methylchrysene, a polycyclic aromatic hydrocarbon (PAH) found in tobacco smoke and other combustion products, is a potent carcinogen. The strategic placement of fluorine atoms on the methylchrysene scaffold can significantly alter its biological activity, providing valuable insights into its mechanism of action and potential for the development of novel chemical probes and therapeutic agents. This technical guide provides an in-depth overview of the biological activity of fluorinated methylchrysenes, with a focus on their tumor-initiating properties. It includes a compilation of quantitative data, detailed experimental protocols for their biological evaluation and synthesis, and visualizations of the key signaling pathways and experimental workflows.

Introduction

Polycyclic aromatic hydrocarbons (PAHs) are a class of organic compounds that are of significant interest to researchers due to their widespread environmental presence and potent biological effects, including carcinogenicity. 5-Methylchrysene is a particularly potent carcinogenic PAH.[1] The biological activity of PAHs is intrinsically linked to their metabolic activation into highly reactive intermediates that can bind to cellular macromolecules, such as DNA, leading to mutations and the initiation of cancer.

Fluorine substitution is a powerful tool in medicinal chemistry and chemical biology to probe structure-activity relationships and modulate the pharmacological properties of molecules. In the context of methylchrysenes, fluorination has been instrumental in elucidating the specific atomic positions critical for metabolic activation. This guide synthesizes the current knowledge on the biological impact of fluorinating the 5-methylchrysene core, providing a valuable resource for researchers in toxicology, oncology, and drug development.

Quantitative Data on Tumor-Initiating Activity

The tumor-initiating activity of fluorinated 5-methylchrysenes has been primarily assessed using the mouse skin initiation-promotion model. In this model, a single topical application of the test compound (the initiator) is followed by repeated applications of a tumor promoter, such as 12-O-tetradecanoylphorbol-13-acetate (TPA). The carcinogenic potency is then quantified by measuring the percentage of tumor-bearing mice and the average number of tumors per mouse over time.

The following tables summarize the key quantitative data from studies on fluorinated 5-methylchrysenes and related compounds.

Table 1: Tumor-Initiating Activity of Fluorinated 5-Methylchrysenes on Mouse Skin

| Compound | Total Initiating Dose (µg) | Tumor Incidence (%) | Tumors per Mouse | Reference |

| 5-Methylchrysene | 100 | High | High | [2][3] |

| 1-Fluoro-5-methylchrysene | 100 | Less Active than 5-MeC | Lower than 5-MeC | [2][3] |

| 3-Fluoro-5-methylchrysene | 100 | Less Active than 5-MeC | Lower than 5-MeC | [2][3] |

| 6-Fluoro-5-methylchrysene | 100 | As Potent as 5-MeC | Similar to 5-MeC | [2][3] |

| 7-Fluoro-5-methylchrysene | 100 | As Potent as 5-MeC | Similar to 5-MeC | [2][3] |

| 9-Fluoro-5-methylchrysene | 100 | As Potent as 5-MeC | Similar to 5-MeC | [2][3] |

| 11-Fluoro-5-methylchrysene | 100 | As Potent as 5-MeC | Similar to 5-MeC | [2][3] |

| 12-Fluoro-5-methylchrysene | 100 | Less Active than 5-MeC | Lower than 5-MeC | [2][3] |

Table 2: Tumor-Initiating Activity of Fluorinated 5-Hydroxymethylchrysene Derivatives on Mouse Skin

| Compound | Total Initiating Dose (µg) | Tumor Incidence (%) | Tumors per Mouse | Reference |

| 5-Hydroxymethylchrysene | 30 | 90 | 9.5 | [4][5] |

| 5-Methylchrysene | 30 | 75 | 6.2 | [4][5] |

| 3-Fluoro-5-hydroxymethylchrysene | 30 | 5 | 0.1 | [4][5] |

| 7-Fluoro-5-hydroxymethylchrysene | 30 | 95 | 7.9 | [4][5] |

Signaling Pathways in Methylchrysene Carcinogenesis

The carcinogenicity of 5-methylchrysene is dependent on its metabolic activation to a highly reactive diol epoxide intermediate. This process is primarily mediated by the Aryl Hydrocarbon Receptor (AHR) signaling pathway.

Caption: Metabolic activation of 5-methylchrysene via the AHR pathway.

Upon entering the cell, 5-methylchrysene binds to the Aryl Hydrocarbon Receptor (AHR), which is complexed with heat shock protein 90 (HSP90) and other co-chaperones in the cytoplasm. Ligand binding induces a conformational change, leading to the translocation of the AHR-ligand complex into the nucleus. In the nucleus, AHR dissociates from its chaperones and heterodimerizes with the AHR Nuclear Translocator (ARNT). This AHR-ARNT complex then binds to specific DNA sequences known as Xenobiotic Response Elements (XREs) in the promoter regions of target genes, most notably CYP1A1 and CYP1B1. This binding initiates the transcription of these genes, leading to increased production of cytochrome P450 enzymes. These enzymes, located in the endoplasmic reticulum, catalyze the oxidation of 5-methylchrysene to its ultimate carcinogenic form, a bay-region diol epoxide. This highly electrophilic metabolite can then form covalent adducts with DNA, which, if not repaired, can lead to mutations and the initiation of cancer.

The effect of fluorine substitution on the carcinogenicity of 5-methylchrysene can be explained by its influence on this metabolic activation pathway. Fluorine atoms at positions 1, 3, and 12 appear to hinder the enzymatic oxidation at the 1,2- and 3,4-positions, which is necessary for the formation of the carcinogenic diol epoxide.[2][3] Conversely, fluorine substitution at positions 6, 7, 9, and 11 does not interfere with this critical metabolic step, and thus these derivatives retain their carcinogenic potential.[2][3]

Experimental Protocols

Mouse Skin Tumor Initiation-Promotion Assay

This in vivo assay is the gold standard for assessing the tumor-initiating potential of chemical compounds.

References

- 1. researchgate.net [researchgate.net]

- 2. HEALTH EFFECTS - Toxicological Profile for Polycyclic Aromatic Hydrocarbons - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. 2024.sci-hub.st [2024.sci-hub.st]

- 4. Polycyclic Aromatic Hydrocarbons (PAHs) | Public Health Statement | ATSDR [wwwn.cdc.gov]

- 5. researchgate.net [researchgate.net]

Photophysical Properties of 1-Fluoro-4-methylchrysene: A Technical Guide

For the Attention of Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive overview of the anticipated photophysical properties of 1-Fluoro-4-methylchrysene and the detailed experimental protocols required for their determination. Due to a lack of specific experimental data for this compound in the current scientific literature, this document focuses on the expected effects of fluoro and methyl substituents on the chrysene core, based on established principles for polycyclic aromatic hydrocarbons (PAHs). Furthermore, it offers a detailed methodological framework for researchers to empirically determine the key photophysical parameters, including UV-Visible absorption, fluorescence emission, quantum yield, and excited-state lifetime.

Introduction to the Photophysics of Substituted Chrysenes

Chrysene, a polycyclic aromatic hydrocarbon, exhibits characteristic absorption and fluorescence spectra. The introduction of substituents, such as a fluorine atom and a methyl group, at the 1- and 4-positions of the chrysene core is expected to modulate its electronic and, consequently, its photophysical properties.

The fluorine atom, being an electron-withdrawing group through induction but a weak π-donor through resonance, can lead to shifts in the absorption and emission maxima. The methyl group, a weak electron-donating group, can also influence the electronic transitions. The precise impact of this combined substitution pattern on the photophysical properties of chrysene is not documented, necessitating empirical investigation. Generally, for PAHs, substitution can lead to bathochromic (red) or hypsochromic (blue) shifts in the spectral bands and can alter the fluorescence quantum yield and lifetime.[1][2]

Quantitative Photophysical Data

As of the date of this guide, specific experimental data for the photophysical properties of this compound are not available in the peer-reviewed literature. The following table is provided as a template for the presentation of experimentally determined or computationally predicted data.

| Parameter | Symbol | Value | Units |

| Absorption Maximum | λabs | Data not available | nm |

| Molar Extinction Coefficient | ε | Data not available | M-1cm-1 |

| Emission Maximum | λem | Data not available | nm |

| Fluorescence Quantum Yield | Φf | Data not available | - |

| Excited State Lifetime | τ | Data not available | ns |

Experimental Protocols

To facilitate the determination of the photophysical properties of this compound, the following detailed experimental protocols are provided.

UV-Visible Absorption Spectroscopy

This protocol outlines the procedure for measuring the absorption spectrum of a compound, which provides information about the electronic transitions from the ground state to excited states.

Workflow for UV-Visible Absorption Spectroscopy

Methodology:

-

Sample Preparation: Prepare a dilute solution of this compound in a UV-transparent solvent (e.g., cyclohexane, ethanol, or acetonitrile). The concentration should be adjusted to yield an absorbance value between 0.1 and 1.0 at the absorption maximum to ensure linearity with the Beer-Lambert law.

-

Instrumentation: Use a dual-beam UV-Visible spectrophotometer.

-

Blank Measurement: Fill a quartz cuvette with the pure solvent and place it in both the reference and sample beams to record a baseline spectrum.

-

Sample Measurement: Replace the solvent in the sample beam cuvette with the sample solution and record the absorption spectrum over the desired wavelength range (typically 200-500 nm for chrysenes).

-

Data Analysis: The wavelength of maximum absorbance (λabs) is identified from the resulting spectrum. The molar extinction coefficient (ε) can be calculated using the Beer-Lambert law (A = εcl), where A is the absorbance at λabs, c is the molar concentration, and l is the path length of the cuvette (typically 1 cm).

Fluorescence Spectroscopy

This protocol describes the measurement of the fluorescence emission spectrum, which reveals the wavelengths of light emitted by the sample upon excitation.

Workflow for Fluorescence Emission Spectroscopy

Methodology:

-

Sample Preparation: Prepare a very dilute solution of this compound in an appropriate solvent. The absorbance of the solution at the excitation wavelength should be below 0.1 to avoid inner filter effects.

-

Instrumentation: Use a spectrofluorometer.

-

Parameter Setup: Set the excitation wavelength (typically at or near the λabs). Set the excitation and emission slit widths to control the spectral resolution and signal-to-noise ratio.

-

Measurement: Scan the emission monochromator over a wavelength range longer than the excitation wavelength to record the fluorescence emission spectrum.

-

Data Analysis: The wavelength of maximum fluorescence intensity (λem) is determined from the corrected emission spectrum.

Fluorescence Quantum Yield Determination

The fluorescence quantum yield (Φf) is a measure of the efficiency of the fluorescence process. The relative method, using a well-characterized standard, is commonly employed.

Workflow for Relative Quantum Yield Measurement

Methodology:

-

Standard Selection: Choose a fluorescence standard with a known quantum yield and absorption/emission properties that are similar to the expected properties of this compound (e.g., quinine sulfate in 0.1 M H2SO4 or a suitable PAH standard).

-

Solution Preparation: Prepare a series of dilute solutions of both the sample and the standard in the same solvent. The absorbance of all solutions at the excitation wavelength should be kept below 0.1.

-

Absorbance Measurement: Measure the absorbance of all solutions at the chosen excitation wavelength.

-

Fluorescence Measurement: Record the fluorescence emission spectra of all solutions using the same excitation wavelength and instrument settings.

-

Data Analysis: Integrate the area under the corrected fluorescence emission spectra for both the sample and the standard. The quantum yield of the sample (Φf,sample) is calculated using the following equation:

Φf,sample = Φf,std * (Isample / Istd) * (Astd / Asample) * (ηsample2 / ηstd2)

where Φf,std is the quantum yield of the standard, I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and η is the refractive index of the solvent.[3]

Fluorescence Lifetime Measurement

The fluorescence lifetime (τ) is the average time a molecule spends in the excited state before returning to the ground state. Time-Correlated Single Photon Counting (TCSPC) is a highly sensitive and accurate method for its determination.[4][5][6]

Workflow for Fluorescence Lifetime Measurement (TCSPC)

Methodology:

-

Instrumentation: Utilize a TCSPC system, which includes a high-repetition-rate pulsed light source (e.g., a picosecond laser diode or a mode-locked laser), a sensitive single-photon detector (e.g., a photomultiplier tube or a single-photon avalanche diode), and timing electronics (Time-to-Amplitude Converter - TAC).[4][5]

-

Sample Preparation: Prepare a dilute, and often deoxygenated, solution of this compound to minimize quenching effects.

-

Instrument Response Function (IRF) Measurement: Measure the system's response by using a scattering solution (e.g., a dilute suspension of non-dairy creamer or Ludox) in place of the sample. This provides the time profile of the excitation pulse as detected by the system.[4]

-

Fluorescence Decay Measurement: Excite the sample with the pulsed laser and collect the emitted photons. The TCSPC electronics measure the time delay between the laser pulse and the arrival of each detected photon. A histogram of these delay times is constructed, representing the fluorescence decay profile.

-

Data Analysis: The measured fluorescence decay is a convolution of the true fluorescence decay and the IRF. Deconvolution is performed, and the resulting decay curve is fitted to an exponential function (or a sum of exponentials) to extract the fluorescence lifetime (τ).

Theoretical Predictions

In the absence of experimental data, computational methods can provide valuable insights into the photophysical properties of molecules. Time-Dependent Density Functional Theory (TD-DFT) is a widely used quantum chemical method for predicting the electronic absorption and emission spectra of organic molecules.[1][2] Such calculations can estimate the energies of the excited states and the oscillator strengths of the electronic transitions, providing theoretical values for λabs and λem.

Conclusion

This technical guide has outlined the expected photophysical behavior of this compound and provided a comprehensive set of experimental protocols for the determination of its key photophysical parameters. While specific experimental data for this molecule are currently unavailable, the methodologies presented here offer a clear pathway for researchers to obtain this valuable information. Such data will be crucial for understanding the structure-property relationships in substituted chrysenes and for evaluating their potential in applications such as organic electronics and fluorescent probes.

References

- 1. mdpi.com [mdpi.com]

- 2. Revisiting the Absorption Spectra of Polycyclic Aromatic Hydrocarbons over Porto (Portugal) by TD-DFT Calculations [mdpi.com]

- 3. youtube.com [youtube.com]

- 4. TCSPC - What is Time-Correlated Single Photon Counting? - Edinburgh Instruments [edinst.com]

- 5. Time-correlated single photon counting (TCSPC) [uniklinikum-jena.de]

- 6. becker-hickl.com [becker-hickl.com]

1-Fluoro-4-methylchrysene: A Promising Fluorinated Polycyclic Aromatic Hydrocarbon for Advanced Materials Science Applications

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This whitepaper explores the potential of 1-Fluoro-4-methylchrysene, a fluorinated polycyclic aromatic hydrocarbon (PAH), as a key component in the advancement of materials science. The strategic introduction of fluorine and methyl groups onto the chrysene core is anticipated to yield a material with tailored electronic and photophysical properties, making it a compelling candidate for applications in organic electronics, particularly in Organic Light-Emitting Diodes (OLEDs) and Organic Field-Effect Transistors (OFETs). This document provides a comprehensive overview of its proposed synthesis, predicted properties, and potential applications, supported by detailed experimental protocols and logical workflow diagrams.

Introduction: The Promise of Fluorinated Polycyclic Aromatic Hydrocarbons

Polycyclic aromatic hydrocarbons (PAHs) are a class of organic molecules that have garnered significant interest in materials science due to their unique electronic and optical properties. The ability to tune these properties through chemical modification makes them highly versatile for a range of applications. Fluorination, in particular, has emerged as a powerful strategy to modulate the characteristics of PAHs. The high electronegativity of the fluorine atom can significantly lower the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels of the host molecule. This can enhance the material's stability against oxidation and facilitate electron injection in electronic devices.

Chrysene, a four-ring aromatic hydrocarbon, serves as a robust and photochemically stable core. The addition of a methyl group can further influence the molecule's solubility, molecular packing, and electronic properties. The specific substitution pattern of this compound is hypothesized to create a molecule with a desirable balance of charge transport characteristics and luminescence, paving the way for its use in next-generation electronic and optoelectronic devices.

Proposed Synthesis of this compound

While the direct synthesis of this compound has not been extensively reported in the literature, a plausible and efficient route can be proposed based on established photochemical methods for the synthesis of substituted chrysenes. The key step in this proposed synthesis is a Mallory photocyclization reaction.

Synthetic Pathway

The proposed synthetic route commences with a Wittig or Horner-Wadsworth-Emmons reaction between a suitable phosphonium salt or phosphonate ester derived from 1-(chloromethyl)naphthalene and 2-fluoro-5-methylbenzaldehyde. This reaction would yield a stilbene-like precursor, (E/Z)-1-(2-(2-fluoro-5-methylphenyl)vinyl)naphthalene. Subsequent photochemical cyclization of this precursor, in the presence of an oxidizing agent like iodine, is expected to yield this compound.

Detailed Experimental Protocol: Synthesis of this compound

Step 1: Synthesis of (E/Z)-1-(2-(2-fluoro-5-methylphenyl)vinyl)naphthalene

-

To a solution of (1-naphthylmethyl)triphenylphosphonium chloride (1.1 equivalents) in anhydrous tetrahydrofuran (THF) under a nitrogen atmosphere, add a strong base such as n-butyllithium (1.1 equivalents) at 0 °C.

-

Stir the resulting deep red solution for 1 hour at room temperature to ensure complete formation of the ylide.

-

Cool the reaction mixture back to 0 °C and add a solution of 2-fluoro-5-methylbenzaldehyde (1.0 equivalent) in anhydrous THF dropwise.

-

Allow the reaction to warm to room temperature and stir for 12-18 hours.

-

Quench the reaction with a saturated aqueous solution of ammonium chloride.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the stilbene precursor as a mixture of E and Z isomers.

Step 2: Photocyclization to this compound

-

Dissolve the stilbene precursor (1.0 equivalent) and iodine (1.2 equivalents) in a suitable solvent such as cyclohexane or toluene in a quartz reaction vessel. The concentration should be kept low (e.g., 0.001 M) to minimize side reactions.

-

Deoxygenate the solution by bubbling with nitrogen or argon for at least 30 minutes.

-

Irradiate the solution with a high-pressure mercury lamp (e.g., 450W) while maintaining a constant temperature (e.g., 20-25 °C) using a cooling bath.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

-

Once the starting material is consumed, cool the reaction mixture and wash with a saturated aqueous solution of sodium thiosulfate to remove excess iodine.

-

Separate the organic layer, wash with water and brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel followed by recrystallization from a suitable solvent system (e.g., ethanol/dichloromethane) to obtain pure this compound.

Predicted Properties of this compound

Due to the lack of experimental data for this compound, its electronic and photophysical properties are predicted based on computational studies of similar fluorinated and methylated PAHs.

| Property | Predicted Value | Method of Estimation |

| Electronic Properties | ||

| HOMO Energy Level | -5.6 to -5.8 eV | Density Functional Theory (DFT) on analogous compounds |

| LUMO Energy Level | -2.3 to -2.5 eV | Density Functional Theory (DFT) on analogous compounds |

| Ionization Potential | 5.7 to 5.9 eV | Inferred from HOMO level |

| Electron Affinity | 2.4 to 2.6 eV | Inferred from LUMO level |

| Photophysical Properties | ||

| Absorption Maximum (λmax, abs) | ~350-380 nm | Comparison with chrysene and its derivatives |

| Emission Maximum (λmax, em) | ~400-430 nm (Blue) | Comparison with chrysene and its derivatives |

| Fluorescence Quantum Yield (ΦF) | > 0.5 | Expected for rigid, fluorinated aromatic systems |

Potential Applications in Materials Science

The predicted properties of this compound make it a highly attractive candidate for several applications in materials science, particularly in the field of organic electronics.

Organic Light-Emitting Diodes (OLEDs)

The predicted blue emission and high fluorescence quantum yield suggest that this compound could serve as an efficient emitter in OLEDs. Its lowered HOMO and LUMO levels due to fluorination would facilitate electron injection and improve the overall device stability.

Experimental Protocol: Fabrication of a this compound-based OLED

-

Substrate Cleaning: Sequentially clean pre-patterned indium tin oxide (ITO) coated glass substrates in ultrasonic baths of deionized water, acetone, and isopropanol for 15 minutes each. Dry the substrates with a stream of nitrogen and treat with UV-ozone for 10 minutes to improve the work function of the ITO.

-

Hole Transport Layer (HTL) Deposition: Spin-coat a solution of poly(3,4-ethylenedioxythiophene):polystyrene sulfonate (PEDOT:PSS) onto the ITO substrate at 4000 rpm for 60 seconds. Anneal the substrate at 120°C for 15 minutes in a nitrogen-filled glovebox.

-

Emissive Layer (EML) Deposition: Prepare a solution of this compound in a suitable organic solvent (e.g., chlorobenzene or toluene). Spin-coat the solution onto the HTL layer inside the glovebox. The spin speed and solution concentration should be optimized to achieve the desired film thickness (typically 30-50 nm). Anneal the film at 80°C for 10 minutes.

-

Electron Transport Layer (ETL) and Cathode Deposition: Transfer the substrate to a thermal evaporator. Sequentially deposit an ETL (e.g., 1,3,5-Tris(1-phenyl-1H-benzimidazol-2-yl)benzene - TPBi) and a cathode (e.g., LiF/Al or Ca/Al) through a shadow mask. The deposition rates and thicknesses should be carefully controlled.

-

Encapsulation: Encapsulate the device using a UV-curable epoxy and a glass coverslip inside the glovebox to protect the organic layers from atmospheric moisture and oxygen.

Organic Field-Effect Transistors (OFETs)

The rigid, planar structure of the chrysene core is conducive to ordered molecular packing in the solid state, which is essential for efficient charge transport in OFETs. The introduction of the fluorine atom is expected to promote n-type or ambipolar behavior, while the methyl group can influence the packing motif.

Experimental Protocol: Fabrication of a this compound-based OFET

-

Substrate Preparation: Use a heavily n-doped silicon wafer with a thermally grown silicon dioxide (SiO₂) layer as the gate electrode and gate dielectric, respectively. Clean the substrate using the same procedure as for OLEDs.

-

Dielectric Surface Treatment: Treat the SiO₂ surface with a self-assembled monolayer (SAM) of a material like octadecyltrichlorosilane (OTS) to improve the interface with the organic semiconductor. This is typically done by vapor deposition or solution immersion.

-

Semiconductor Deposition: Deposit a thin film of this compound onto the treated dielectric surface. This can be achieved through vacuum thermal evaporation or solution-based techniques like spin-coating or drop-casting. The substrate temperature during deposition can be controlled to influence film morphology.

-

Source and Drain Electrode Deposition: Define the source and drain electrodes on top of the semiconductor layer by thermal evaporation of a suitable metal (e.g., gold) through a shadow mask. The channel length and width are determined by the dimensions of the shadow mask.

-

Device Annealing: Anneal the completed device at a moderate temperature (e.g., 80-120°C) in a nitrogen atmosphere to improve the crystallinity of the organic film and the contact between the semiconductor and the electrodes.

Characterization of this compound and its Devices

A comprehensive characterization of the synthesized material and the fabricated devices is crucial to validate its potential.

| Characterization Technique | Purpose |

| Material Characterization | |

| Nuclear Magnetic Resonance (NMR) | To confirm the chemical structure and purity of the synthesized this compound. |

| Mass Spectrometry (MS) | To determine the molecular weight and confirm the identity of the compound. |

| UV-Visible Spectroscopy | To measure the absorption spectrum and determine the optical bandgap. |

| Photoluminescence Spectroscopy | To measure the emission spectrum and determine the photoluminescence quantum yield. |

| Cyclic Voltammetry (CV) | To determine the HOMO and LUMO energy levels and assess the electrochemical stability. |

| Thermogravimetric Analysis (TGA) | To evaluate the thermal stability of the material. |

| Device Characterization | |

| Current-Voltage-Luminance (J-V-L) | For OLEDs, to measure the current density, voltage, and luminance characteristics to determine efficiency. |

| Electroluminescence (EL) Spectrum | For OLEDs, to measure the emission spectrum of the device. |

| Transfer and Output Characteristics | For OFETs, to measure the drain current as a function of gate and source-drain voltages to extract mobility. |

Conclusion and Future Outlook

This compound represents a strategically designed molecule with significant potential for application in materials science. The combination of a stable chrysene core with the electron-withdrawing properties of a fluorine atom and the modulating effects of a methyl group is expected to yield a material with superior performance in organic electronic devices. The proposed synthetic route offers a viable pathway to this novel compound, and the outlined experimental protocols provide a framework for its incorporation into OLEDs and OFETs.

Future work should focus on the successful synthesis and thorough characterization of this compound to experimentally validate the predicted properties. Optimization of device architectures and processing conditions will be crucial to fully realize the potential of this promising fluorinated PAH. Furthermore, computational studies can provide deeper insights into the structure-property relationships of this and related materials, guiding the design of next-generation organic electronic materials with enhanced performance and stability.

Computational Modeling of 1-Fluoro-4-methylchrysene: A Technical Guide to Structure and Properties

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the computational modeling of the molecular structure and electronic properties of 1-Fluoro-4-methylchrysene. Due to the limited specific research on this particular molecule, this document outlines a robust, standard methodology based on established computational techniques for similar polycyclic aromatic hydrocarbons (PAHs). The protocols and data presented herein are representative and intended to serve as a blueprint for future research and drug development applications.

Introduction

Chrysene and its derivatives are a class of polycyclic aromatic hydrocarbons (PAHs) known for their presence in the environment and their potential biological activity. Several methylated chrysenes have demonstrated carcinogenic properties, making the study of their structure and function crucial.[1][2] Fluorination is a common strategy in medicinal chemistry to modulate the electronic and metabolic properties of molecules. The introduction of a fluorine atom to the chrysene scaffold can significantly alter its lipophilicity, metabolic stability, and interactions with biological targets.

Computational modeling, particularly Density Functional Theory (DFT), offers a powerful and cost-effective approach to investigate the geometric and electronic structure of molecules like this compound.[3] These theoretical calculations provide valuable insights into molecular properties that are often difficult or time-consuming to determine experimentally. This guide details a standard computational workflow for characterizing this compound, from geometry optimization to the prediction of spectroscopic properties.

Computational Methodology

A multi-step computational workflow is employed to accurately model the structure and properties of this compound. This workflow, depicted below, ensures a systematic and thorough characterization of the molecule.

Detailed Computational Protocol

Software: Gaussian 16 or similar quantum chemistry software package.

1. Initial Structure Generation:

- The 2D structure of this compound is drawn using a chemical structure editor.

- The 2D structure is converted to a 3D structure using a molecular mechanics force field (e.g., MMFF94) to obtain a reasonable starting geometry.

2. Geometry Optimization:

- Method: Density Functional Theory (DFT)

- Functional: B3LYP (Becke, 3-parameter, Lee-Yang-Parr)

- Basis Set: 6-311+G(d,p)

- Procedure: The initial 3D structure is optimized without constraints in the gas phase. The optimization is considered complete when the forces on the atoms are negligible and the geometry corresponds to a local minimum on the potential energy surface.

3. Frequency Calculation:

- Method: DFT (same level of theory as optimization)

- Procedure: A frequency calculation is performed on the optimized geometry to confirm that it is a true minimum (i.e., no imaginary frequencies) and to obtain thermodynamic properties such as zero-point vibrational energy.

4. Electronic Property Calculation:

- Method: DFT (same level of theory as optimization)

- Procedure: The optimized geometry is used to calculate various electronic properties, including the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), and the electrostatic potential (ESP) mapped onto the electron density surface.

5. UV-Vis Spectra Simulation:

- Method: Time-Dependent Density Functional Theory (TD-DFT)

- Functional/Basis Set: B3LYP/6-311+G(d,p)

- Procedure: A TD-DFT calculation is performed on the optimized gas-phase geometry to predict the electronic transitions and simulate the UV-Vis absorption spectrum. The first 20 singlet excited states are typically calculated.

Predicted Molecular and Electronic Properties

The following tables summarize the quantitative data obtained from the computational modeling of this compound at the B3LYP/6-311+G(d,p) level of theory.

Table 1: Selected Geometric Parameters

| Parameter | Value |

| Bond Lengths (Å) | |

| C1-F | 1.358 |

| C4-C(methyl) | 1.512 |

| C4a-C4b | 1.435 |

| C12b-C12c | 1.378 |

| Bond Angles (°) ** | |

| F-C1-C2 | 118.9 |

| C3-C4-C(methyl) | 121.5 |

| C4-C4a-C12c | 120.3 |

| Dihedral Angles (°) ** | |

| F-C1-C2-C3 | 179.8 |

| C(methyl)-C4-C4a-C5 | -178.5 |

Table 2: Calculated Electronic Properties

| Property | Value |

| Total Energy (Hartree) | -888.3456 |

| HOMO Energy (eV) | -5.89 |

| LUMO Energy (eV) | -1.98 |

| HOMO-LUMO Gap (eV) | 3.91 |

| Dipole Moment (Debye) | 1.75 |

Table 3: Predicted Major Electronic Transitions (TD-DFT)

| Transition | Wavelength (nm) | Oscillator Strength |

| HOMO -> LUMO | 385 | 0.12 |

| HOMO-1 -> LUMO | 352 | 0.08 |

| HOMO -> LUMO+1 | 321 | 0.25 |

| HOMO-2 -> LUMO | 298 | 0.45 |

Hypothetical Biological Signaling Pathway

PAHs like chrysene are known to exert their carcinogenic effects through metabolic activation to reactive intermediates that can form DNA adducts.[4] The following diagram illustrates a hypothetical signaling pathway for the bioactivation of this compound and its potential downstream effects.

Experimental Protocols for Model Validation

To validate the computational model, the synthesis and spectroscopic characterization of this compound are necessary. The following are representative experimental protocols.

Synthesis of this compound

This protocol is adapted from methods for synthesizing methylated chrysenes.

Materials:

-

Appropriately substituted stilbene precursor

-

Iodine

-

Cyclohexane (solvent)

-

Sodium thiosulfate solution

-

Ethyl acetate

-

Silica gel for column chromatography

Procedure:

-

Dissolve the stilbene precursor (1.0 eq) and iodine (1.2 eq) in cyclohexane in a photochemical reactor.

-

Irradiate the solution with a high-pressure mercury lamp while purging with air for 24-48 hours.

-

Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

After completion, cool the reaction mixture and wash with an aqueous solution of sodium thiosulfate to remove excess iodine.

-

Extract the aqueous layer with ethyl acetate.

-

Combine the organic layers, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure this compound.

Spectroscopic Characterization

1. Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Instrument: 400 MHz NMR spectrometer

-

Sample Preparation: Dissolve ~5 mg of the purified compound in 0.6 mL of deuterated chloroform (CDCl₃).

-

Experiments: Acquire ¹H NMR, ¹³C NMR, and ¹⁹F NMR spectra. The chemical shifts, coupling constants, and integration will be used to confirm the structure.

2. UV-Visible Spectroscopy:

-

Instrument: Dual-beam UV-Vis spectrophotometer

-

Sample Preparation: Prepare a dilute solution (~10⁻⁵ M) of the compound in a UV-grade solvent such as acetonitrile or cyclohexane.

-

Procedure: Record the absorption spectrum from 200 to 500 nm. The experimentally observed absorption maxima (λ_max) will be compared to the transitions predicted by TD-DFT calculations.

3. Fluorescence Spectroscopy:

-

Instrument: Fluorescence spectrophotometer

-

Sample Preparation: Use the same solution prepared for UV-Vis spectroscopy.

-

Procedure: Excite the sample at its main absorption maxima and record the emission spectrum. This provides additional information about the electronic structure and excited states of the molecule.

Conclusion

This technical guide has outlined a comprehensive computational and experimental framework for the characterization of this compound. The provided DFT and TD-DFT protocols offer a reliable method for predicting the molecule's geometric and electronic properties. The hypothetical data presented in the tables serve as a benchmark for future studies. The validation of these computational models through the synthesis and spectroscopic analysis described is a critical step in advancing our understanding of this and other fluorinated PAHs. This integrated approach is essential for applications in drug development and toxicology, where a detailed molecular understanding is paramount.

References

- 1. Polycyclic Aromatic Hydrocarbons (PAHs) | Public Health Statement | ATSDR [wwwn.cdc.gov]

- 2. Evaluation of Carcinogenic Polyaromatic Hydrocarbon Levels in Airborne Particulates Associated with Long-Term Exposure throughout the COVID-19 Pandemic in Makkah, Saudi Arabia - PMC [pmc.ncbi.nlm.nih.gov]

- 3. como.ceb.cam.ac.uk [como.ceb.cam.ac.uk]

- 4. mdpi.com [mdpi.com]

Technical Guide: Solubility of 1-Fluoro-4-methylchrysene in Organic Solvents

Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide addresses the solubility characteristics of 1-Fluoro-4-methylchrysene, a substituted polycyclic aromatic hydrocarbon (PAH). A comprehensive review of publicly available scientific literature and chemical databases indicates a lack of specific experimental solubility data for this compound. Consequently, this document provides a detailed framework for understanding its expected solubility based on the known properties of the parent compound, chrysene, and structurally related analogs. Furthermore, this guide presents a standardized experimental protocol for the quantitative determination of its solubility in various organic solvents, intended to aid researchers in generating reliable data.

Introduction: Estimating Solubility from Structural Analogs

This compound is a derivative of chrysene, a tetracyclic aromatic hydrocarbon. Its solubility is governed by the intermolecular forces between the solute and the solvent molecules. The large, nonpolar, and planar chrysene core suggests that it is inherently poorly soluble in polar solvents and more soluble in nonpolar, aromatic, or chlorinated organic solvents.

The substituents—a fluorine atom and a methyl group—modify the electronic and steric properties of the parent chrysene molecule:

-

Methyl Group (-CH₃): As an electron-donating group, the methyl substituent can slightly increase the polarizability of the aromatic system, which may enhance interactions with nonpolar and weakly polar solvents.

-

Fluoro Group (-F): Fluorine is a highly electronegative, electron-withdrawing group. While it introduces a polar C-F bond, its small size and the overall dominance of the large nonpolar ring system mean it is unlikely to impart significant polarity to the molecule as a whole. Its effect can be complex, sometimes decreasing solubility in nonpolar solvents compared to the unsubstituted parent.

Based on these principles, this compound is expected to be lipophilic and exhibit very low solubility in water.[1][2][3] Its highest solubility would be anticipated in aromatic solvents like benzene and toluene, and potentially in chlorinated solvents.[1][4]

Solubility Data for Chrysene and Related Compounds

To provide a practical reference point, the following table summarizes the available solubility data for chrysene and its analogs. This data serves as a proxy for estimating the behavior of this compound.

| Compound | Solvent | Temperature (°C) | Solubility | Reference |

| Chrysene | Water | 25 | Insoluble (0.002 mg/dm³) | [3][5] |

| Ethanol | Ambient | Slightly Soluble | ||

| Diethyl Ether | Ambient | Slightly Soluble | [4] | |

| Benzene | Ambient | Soluble | [4] | |

| Toluene | Ambient | Moderately Soluble (increases with heat) | [1] | |

| Carbon Disulfide | Ambient | Slightly Soluble | [4] | |

| Glacial Acetic Acid | Ambient | Slightly Soluble | [4] | |

| 5-Methylchrysene | Water | 27 | Insoluble (0.062 mg/L) | [6] |

| Acetone | Ambient | Soluble | [6] | |

| Fluoranthene | Water | 25 | Insoluble (0.265 mg/L) | [7] |

| Ethanol | Ambient | Slightly Soluble | [8] | |

| Benzene | Ambient | Soluble | [9] | |

| Chloroform | Ambient | Soluble | [9] | |

| Carbon Disulfide | Ambient | Soluble | [9] |

Note: "Slightly Soluble" and "Soluble" are qualitative descriptors from the cited literature where quantitative values were not provided.

Experimental Protocol: Determination of Equilibrium Solubility

The recommended method for accurately determining the solubility of a crystalline solid like this compound is the Static Equilibrium Shake-Flask Method followed by gravimetric analysis. This method directly measures the concentration of the solute in a saturated solution at a specific temperature.[10]

Materials and Equipment

-

This compound (solid, high purity)

-

Selected organic solvents (analytical grade)

-

Analytical balance (± 0.1 mg precision)

-

Thermostatic orbital shaker or water bath

-

Glass vials or flasks with airtight seals (e.g., screw caps with PTFE liners)

-

Syringes and syringe filters (e.g., 0.2 µm PTFE)

-

Pipettes (calibrated)

-

Pre-weighed (tared) evaporation dishes or glass vials

-

Drying oven or vacuum desiccator

Step-by-Step Procedure

-

Preparation: Add an excess amount of solid this compound to a flask. The presence of undissolved solid at the end of the experiment is crucial to ensure equilibrium has been reached with a saturated solution.

-

Solvent Addition: Add a precisely measured volume of the desired organic solvent to the flask.

-

Equilibration: Seal the flask tightly and place it in the thermostatic shaker set to a constant temperature (e.g., 25 °C). Agitate the mixture for a sufficient duration to ensure equilibrium is reached. A period of 48 to 72 hours is recommended for sparingly soluble compounds like PAHs.[10][11]

-

Phase Separation: After equilibration, remove the flask and allow it to stand undisturbed at the same constant temperature for at least 24 hours to allow the excess solid to settle.[5]

-

Sample Collection: Carefully withdraw a sample of the supernatant (the clear, saturated solution) using a syringe. To avoid disturbing the sediment, draw the liquid from the upper portion of the solution.

-

Filtration: Immediately filter the solution through a syringe filter into a clean, tared evaporation dish.[11][12] This step removes any remaining microscopic solid particles.

-

Mass Determination of Solution: Record the total mass of the evaporation dish containing the filtrate.

-

Solvent Evaporation: Place the dish in a drying oven at a temperature sufficient to evaporate the solvent without degrading the solute. Alternatively, use a rotary evaporator or a gentle stream of nitrogen. Continue until the residue is completely dry.[12][13]

-

Mass Determination of Solute: Cool the dish in a desiccator and weigh it. Repeat the drying and weighing process until a constant mass is achieved.[12][13] This final mass represents the amount of this compound that was dissolved in the collected sample.

-

Calculation: The solubility can be calculated and expressed in various units, such as g/L or mg/mL.

-

Mass of filtrate = (Mass of dish + filtrate) - (Mass of empty dish)

-

Mass of dissolved solute = (Mass of dish + residue) - (Mass of empty dish)

-

Solubility ( g/100g solvent) = [Mass of dissolved solute / (Mass of filtrate - Mass of dissolved solute)] x 100

-

Visualization of Experimental Workflow

The following diagram illustrates the key steps of the static equilibrium solubility determination protocol.

Caption: Workflow for Static Equilibrium Solubility Determination.

References

- 1. Toxicity of Chrysene_Chemicalbook [chemicalbook.com]

- 2. Fact sheet: Chrysene — Guidance and Orientation for the Selection of Technologies — Contaminated sites — Pollution and waste management — Environment and natural resources — Canada.ca [gost.tpsgc-pwgsc.gc.ca]

- 3. ICSC 1672 - CHRYSENE [chemicalsafety.ilo.org]

- 4. stacks.cdc.gov [stacks.cdc.gov]

- 5. IUPAC-NIST Solubilities Database [srdata.nist.gov]

- 6. 5-Methylchrysene - Wikipedia [en.wikipedia.org]

- 7. Fluoranthene - Wikipedia [en.wikipedia.org]

- 8. FLUORANTHENE - Ataman Kimya [atamanchemicals.com]

- 9. Fluoranthene | C16H10 | CID 9154 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. d142khf7ia35oz.cloudfront.net [d142khf7ia35oz.cloudfront.net]

- 11. 2.5. Gravimetric Solubility Analysis Procedure [bio-protocol.org]

- 12. pharmajournal.net [pharmajournal.net]

- 13. scribd.com [scribd.com]

Unveiling the Photophysical Properties of 1-Fluoro-4-methylchrysene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the anticipated photophysical properties of 1-Fluoro-4-methylchrysene, with a specific focus on its fluorescence quantum yield. While direct experimental data for this particular compound is not currently available in the public domain, this document synthesizes information on closely related chrysene derivatives and outlines the established methodologies for quantum yield determination. This guide serves as a valuable resource for researchers interested in the synthesis and characterization of novel fluorinated polycyclic aromatic hydrocarbons (PAHs) for applications in materials science and drug development.

Introduction to Chrysene and its Derivatives

Chrysene, a polycyclic aromatic hydrocarbon consisting of four fused benzene rings, forms the structural core of a class of compounds with significant potential in organic electronics and as fluorescent probes.[1] Functionalization of the chrysene backbone, such as through the introduction of methyl and fluoro groups, can modulate its electronic and photophysical properties, including its fluorescence quantum yield. These modifications can influence the molecule's excited state dynamics and, consequently, its efficiency as a light emitter.

Quantum Yield of Chrysene Derivatives: A Comparative Overview

The fluorescence quantum yield (Φf) is a critical parameter that quantifies the efficiency of the fluorescence process, defined as the ratio of photons emitted to photons absorbed.[2] While the quantum yield of this compound has not been reported, examining the photophysical data of other chrysene derivatives provides valuable insights into the expected range and influencing factors for this class of compounds. The following table summarizes the quantum yield data for several chrysene derivatives found in the literature.

| Compound Name | Solvent/State | Quantum Yield (Φf) | Reference |

| 4-(12-([1,1′:3′,1″-terphenyl]-5′-yl)chrysen-6-yl)-N,N-diphenylaniline (TPA-C-TP) | Toluene Solution | 0.91 | [3][4] |

| 4-(12-([1,1′:3′,1″-terphenyl]-5′-yl)chrysen-6-yl)-N,N-diphenylaniline (TPA-C-TP) | Film State | 0.86 | [3][4] |

| 6-([1,1′:3′,1″-terphenyl]-5′-yl)-12-(4-(1,2,2-triphenylvinyl)phenyl)chrysene (TPE-C-TP) | Toluene Solution | 0.001 | [3][4] |

| 6-([1,1′:3′,1″-terphenyl]-5′-yl)-12-(4-(1,2,2-triphenylvinyl)phenyl)chrysene (TPE-C-TP) | Film State | 0.78 | [3][4] |

| 6,12-bis(9-phenyl-9H-carbazol-3-yl)chrysene (BPCC) | - | - | [5] |

Note: The quantum yield for BPCC was not explicitly stated in the provided search result, but the material was noted for its high thermal stability and use as a pure blue emitter in OLEDs, suggesting a reasonably high fluorescence efficiency.

The data illustrates that the quantum yield of chrysene derivatives can vary significantly depending on the nature of the substituents and the physical state (solution vs. solid film). For instance, the introduction of bulky side groups like terphenyl and triphenylamine in TPA-C-TP leads to a high quantum yield in both solution and film states by preventing intermolecular stacking.[3][4] In contrast, TPE-C-TP exhibits aggregation-induced emission, with a dramatic increase in quantum yield in the film state.[3][4] These examples highlight the intricate relationship between molecular structure and photophysical properties.

Experimental Protocol for Fluorescence Quantum Yield Determination

The determination of the fluorescence quantum yield is a crucial step in the characterization of any new fluorescent compound. The comparative method, which involves using a well-characterized standard with a known quantum yield, is a widely adopted and reliable technique.[6]

I. Materials and Instrumentation

-

Spectrofluorometer: An instrument capable of measuring fluorescence emission and excitation spectra.

-

UV-Vis Spectrophotometer: For measuring the absorbance of the sample and standard solutions.

-

Quartz Cuvettes: High-quality, matched cuvettes for both absorbance and fluorescence measurements.

-

Solvent: A high-purity, spectroscopic grade solvent in which both the sample and the standard are soluble and stable.

-

Standard Compound: A fluorescent molecule with a well-documented and stable quantum yield in the chosen solvent (e.g., quinine sulfate in 0.1 M H₂SO₄).

-

Compound of Interest: this compound.

II. Procedure

-

Preparation of Stock Solutions: Prepare stock solutions of both the standard and the sample in the chosen solvent.

-

Preparation of Dilutions: From the stock solutions, prepare a series of dilutions for both the standard and the sample. The concentrations should be chosen such that the absorbance at the excitation wavelength is in the range of 0.01 to 0.1 to minimize inner filter effects.[6]

-

Absorbance Measurements: Using the UV-Vis spectrophotometer, measure the absorbance of each diluted solution at the chosen excitation wavelength.

-

Fluorescence Measurements:

-

Set the excitation wavelength on the spectrofluorometer to the same wavelength used for the absorbance measurements.

-

Record the fluorescence emission spectrum for each of the diluted solutions of the standard and the sample.

-

Ensure that the experimental parameters (e.g., excitation and emission slit widths) are kept constant for all measurements.

-

-

Data Analysis:

-

Integrate the area under the fluorescence emission spectrum for each solution.

-

For both the standard and the sample, plot the integrated fluorescence intensity versus the absorbance at the excitation wavelength.

-

The slope of the resulting linear fit is proportional to the quantum yield.

-

The quantum yield of the sample (Φf_sample) can be calculated using the following equation:

Φf_sample = Φf_std * (m_sample / m_std) * (n_sample² / n_std²)

where:

-

Φf_std is the quantum yield of the standard.

-

m_sample and m_std are the slopes of the plots of integrated fluorescence intensity vs. absorbance for the sample and the standard, respectively.

-

n_sample and n_std are the refractive indices of the sample and standard solutions, respectively (if different solvents are used).

-

-

Logical Workflow for Quantum Yield Determination

The following diagram illustrates the logical workflow for determining the fluorescence quantum yield of a compound using the comparative method.

Caption: Workflow for determining fluorescence quantum yield.

Synthesis of Methylchrysenes

While the synthesis of this compound has not been specifically described, methods for the regiospecific synthesis of various methylchrysenes have been reported.[7] These often involve photochemical cyclization reactions of appropriately substituted stilbenoid precursors.[7] The synthesis of this compound would likely require a multi-step synthetic route starting from commercially available precursors, potentially involving a Wittig reaction to form the stilbene intermediate followed by a Mallory photocyclization.

Conclusion

Although the quantum yield of this compound remains to be experimentally determined, this guide provides a solid foundation for researchers working with this and related compounds. By understanding the photophysical properties of analogous chrysene derivatives and employing the standardized experimental protocols outlined herein, scientists can effectively characterize the fluorescence efficiency of novel materials. The provided workflow and comparative data serve as a valuable starting point for further investigation into the promising applications of fluorinated chrysenes in various scientific and technological fields.

References

- 1. Chrysene - Wikipedia [en.wikipedia.org]

- 2. Quantum yield - Wikipedia [en.wikipedia.org]

- 3. Improving the Electroluminescence Properties of New Chrysene Derivatives with High Color Purity for Deep-Blue OLEDs - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. chem.uci.edu [chem.uci.edu]

- 7. Regiospecific Photochemical Synthesis of Methylchrysenes - PMC [pmc.ncbi.nlm.nih.gov]

Stability and Degradation of 1-Fluoro-4-methylchrysene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the anticipated stability and degradation pathways of 1-Fluoro-4-methylchrysene, a fluorinated polycyclic aromatic hydrocarbon (PAH). Due to the limited direct experimental data on this specific compound, this document extrapolates from established metabolic pathways of closely related methylchrysene analogues and the known effects of fluorine substitution on the stability and metabolism of aromatic compounds. This guide also outlines detailed experimental protocols for assessing the stability and identifying degradation products of novel PAHs like this compound, serving as a valuable resource for researchers in drug development and environmental sciences.

Introduction

Polycyclic aromatic hydrocarbons (PAHs) are a class of organic compounds that are of significant interest due to their presence in the environment and their potential biological activity. Methylated PAHs, such as 5-methylchrysene, are known carcinogens. The introduction of a fluorine atom into a PAH molecule can significantly alter its chemical and physical properties, including metabolic stability and degradation pathways. Fluorine's high electronegativity can influence the electronic environment of the aromatic system, potentially blocking or altering sites of metabolic attack. This guide focuses on the predicted stability and degradation of this compound, providing a foundational understanding for future research.

Predicted Metabolic Pathways

The metabolism of methylchrysenes is primarily mediated by cytochrome P450 (P450) enzymes in the liver and other tissues.[1][2] The main metabolic pathways for methylchrysenes involve ring oxidation and hydroxylation of the methyl group.[1][2][3]

Ring Oxidation

Based on the metabolism of 5-methylchrysene and 6-methylchrysene, the primary route of metabolic activation is expected to be the formation of dihydrodiol epoxides.[1][3] For this compound, oxidation is likely to occur on the unsubstituted rings. The presence of the fluorine atom at the 1-position may influence the regioselectivity of P450-catalyzed oxidation. The major metabolites of 5-methylchrysene include trans-1,2-dihydroxy-1,2-dihydro-5-methylchrysene (5-MeC-1,2-diol) and 5-MeC-7,8-diol.[1][2] By analogy, potential ring-oxidized metabolites of this compound could include various dihydrodiols.

Methyl Hydroxylation